molecular formula C13H14N2O2 B2653713 N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-53-5

N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2653713
CAS No.: 478249-53-5
M. Wt: 230.267
InChI Key: DOJIPVBZQZECLY-UHFFFAOYSA-N
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Description

“N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide” is a complex organic compound. It likely contains a pyrrole group (a five-membered aromatic ring with one nitrogen atom), an amide group (a carbonyl group (C=O) linked to a nitrogen atom), and a methoxyphenyl group (a phenyl ring with a methoxy (O-CH3) substituent) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the methoxyphenyl group, and the formation of the amide linkage . The exact methods would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyrrole and phenyl rings, the polarity of the amide group, and the electron-donating properties of the methoxy group .


Chemical Reactions Analysis

As an organic compound, “this compound” would be expected to undergo various chemical reactions. These could include electrophilic aromatic substitution on the phenyl ring, nucleophilic addition-elimination at the amide group, and potentially others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Versatility in Synthesis

  • The utility of Weinreb amides, a related chemical structure, in the Knorr pyrrole synthesis demonstrates the versatility of such compounds in synthesizing pyrrole derivatives. These methodologies provide a platform for the development of compounds with potential biological activities (Alberola et al., 1999).

Anticancer and Antibacterial Agents

  • Derivatives of the core structure, such as substituted N-aryl-1H-pyrazoles and pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their cytotoxic activity against cancer cells, showcasing their potential as therapeutic agents (Hassan et al., 2014).
  • Novel benzodifuranyl derivatives, incorporating similar core functionalities, exhibited significant anti-inflammatory and analgesic properties, pointing to their utility in drug development for treating inflammation and pain (Abu‐Hashem et al., 2020).

Antitubercular Activity

  • Pyrrolo[3,2-b]pyridine derivatives linked to methoxypyridine showed potent antitubercular activity, illustrating the application of such compounds in addressing bacterial infections, particularly tuberculosis (Bodige et al., 2019).

Electrochromic Materials

  • Aromatic polyamides with pendant methoxy-substituted triphenylamine units, related to the chemical functionalities of interest, have been developed for their electrochromic properties. These materials have applications in smart windows, displays, and other devices requiring variable optical properties (Chang & Liou, 2008).

Synthetic Utility in Organic Chemistry

  • The synthesis and application of N-methoxy-N-methylamides (Weinreb amides) from carboxylic acids, which share a similarity in functional groups with the compound of interest, highlight the broad utility of these functionalities in organic synthesis, enabling the generation of a wide range of ketones without side products (Lee & Park, 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would relate to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could be vast and would depend on its properties and potential applications. It could be explored for use in various fields, such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-11-6-4-10(5-7-11)9-15-13(16)12-3-2-8-14-12/h2-8,14H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJIPVBZQZECLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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